4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene
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Overview
Description
4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and an amino-propenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)benzaldehyde and propenylamine.
Condensation Reaction: The aldehyde group of 4-(Trifluoromethyl)benzaldehyde reacts with propenylamine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene can undergo various chemical reactions, including:
Oxidation: The amino-propenyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino-propenyl group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the propenyl group, making it less versatile in certain reactions.
4-(Trifluoromethyl)-1-(2-aminoethyl)benzene: Contains an ethylamine group instead of a propenyl group, leading to different reactivity and applications.
Uniqueness
4-(Trifluoromethyl)-1-(3-amino-1-propenyl)benzene is unique due to the presence of both trifluoromethyl and amino-propenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H10F3N |
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Molecular Weight |
201.19 g/mol |
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6H,7,14H2/b2-1+ |
InChI Key |
CTIYUOYEVPWKCY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCN)C(F)(F)F |
Origin of Product |
United States |
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